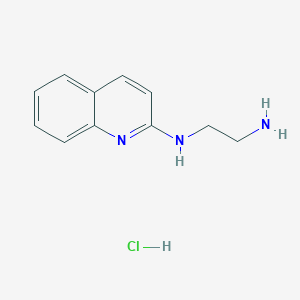

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Übersicht

Beschreibung

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Biologische Aktivität

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is derived from quinoline, a bicyclic structure known for its broad pharmacological properties. The synthesis typically involves the reaction of quinoline derivatives with aminoethyl groups, leading to compounds with enhanced biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : A study evaluated the cytotoxic activity of bis(2-aminoethyl)amine derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values ranging from 13.95 µM to 15.74 µM across different cell lines, suggesting promising antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4 | A549 | 13.95 |

| 6 | HTB-140 | 15.74 |

- Mechanism of Action : The mechanism underlying the anticancer activity may involve apoptosis induction and modulation of inflammatory cytokines such as interleukin-6 (IL-6). Treatment with specific derivatives resulted in a tenfold reduction in IL-6 secretion in A549 cells, indicating a potential anti-inflammatory pathway contributing to their anticancer effects .

2. Antiviral Activity

Quinoline analogs have also been investigated for their antiviral properties. A study focusing on quinoline derivatives reported that specific compounds exhibited significant antiviral activity against enteroviruses, with EC50 values indicating effective viral inhibition .

| Compound | Virus | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| 5e | EV-D68 | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |

The selectivity index (SI) suggests that these compounds are not only effective against viruses but also exhibit low toxicity to host cells.

3. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented, particularly their effectiveness against Gram-positive bacteria. Compounds similar to this compound were shown to possess minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 4 | S. aureus | ≤ 4 |

| 4 | E. coli | ≤ 32 |

Case Study 1: Anticancer Efficacy

A series of bis(2-aminoethyl)amine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2), lung carcinoma (A549), and melanoma (HTB-140). The most potent derivative exhibited an IC50 value of approximately 14 µM across multiple cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antiviral Screening

In another investigation, quinoline-based compounds were screened for antiviral activity against enterovirus D68 (EV-D68). The most effective compound demonstrated an EC50 value of 2.5 µM with a high selectivity index, indicating significant antiviral potential with minimal cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride, for their potential as anti-mycobacterial agents. For instance, analogs derived from quinoline scaffolds have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species. The 2-naphthyl analog of N-(2-arylethyl)quinolin-3-amine was noted for its efficacy under both aerobic and hypoxic conditions, indicating its potential as a lead compound for further development in anti-TB therapies .

| Compound | Activity | Conditions | Reference |

|---|---|---|---|

| N-(2-Arylethyl)quinolin-3-amine | Anti-mycobacterial | Aerobic/Hypoxic | |

| 2-Naphthyl analog | Significant activity | Aerobic/Hypoxic |

1.2 Nitric Oxide Donors

This compound has been investigated as a scaffold for developing nitric oxide (NO) donors, which are crucial in cancer therapy. These compounds can release NO upon irradiation with specific wavelengths of light, making them suitable for photodynamic therapy (PDT). Studies have shown that complexes formed with metal ions like Mn(II) can effectively release NO when illuminated, targeting tumor sites selectively .

Neuroprotective Properties

2.1 Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Another area of research focuses on the inhibition of nNOS, which is implicated in neurodegenerative disorders. Compounds based on the quinoline structure have been synthesized and tested for their ability to selectively inhibit nNOS over other isoforms. For example, derivatives of 7-phenyl-2-aminoquinoline exhibited up to 900-fold selectivity for human nNOS, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .

| Compound | Target Enzyme | Selectivity | Reference |

|---|---|---|---|

| 7-Phenyl-2-aminoquinoline | nNOS | 900-fold over eNOS | |

| N-(2-aminoethyl)quinoline derivatives | nNOS | High selectivity |

Synthesis and Structural Optimization

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis techniques. Recent advancements have focused on optimizing these compounds to enhance their pharmacological profiles, including solubility and bioavailability.

3.1 Synthetic Routes

Various synthetic routes have been developed to produce this compound efficiently. For example, Ugi reactions and other coupling methods have been employed to create hybrids that combine quinoline structures with other pharmacophores, yielding compounds with improved biological activities .

Eigenschaften

IUPAC Name |

N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDCMVCKMYZNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.